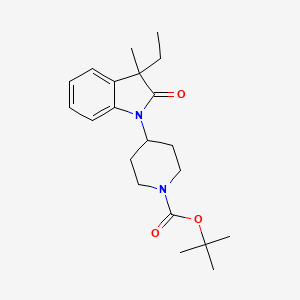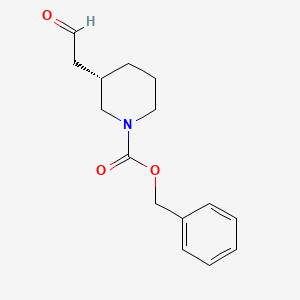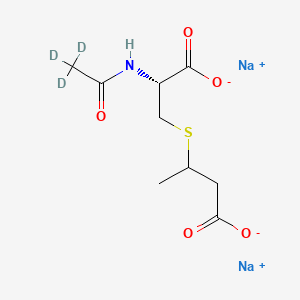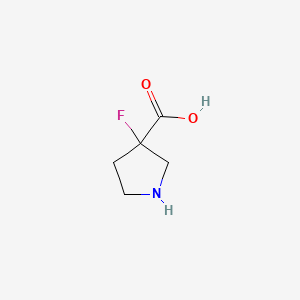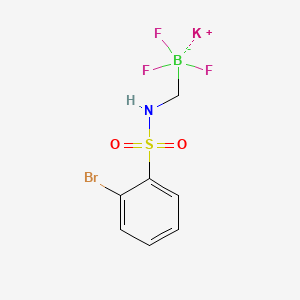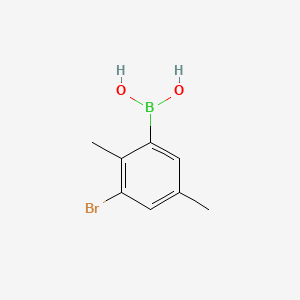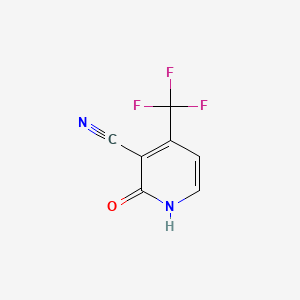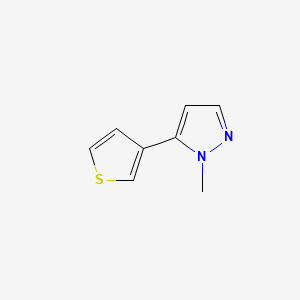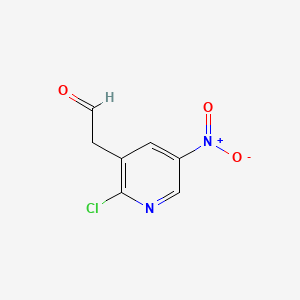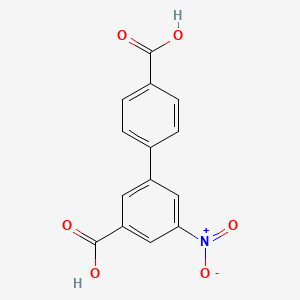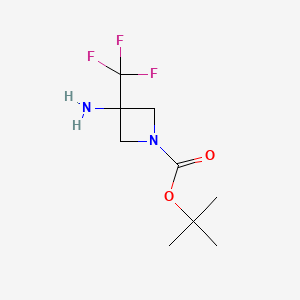
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H15F3N2O2 . It has a molecular weight of 240.22 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate consists of nine carbon atoms, fifteen hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate and related compounds have been synthesized for various applications in chemistry. For instance, Sajjadi and Lubell (2008) synthesized azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains at the 3-position, highlighting their potential as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
- Ji, Wojtas, and Lopchuk (2018) reported an improved, gram-scale synthesis of protected 3-haloazetidines, which are valuable building blocks in medicinal chemistry. Their work includes the synthesis of 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid (Ji, Wojtas, & Lopchuk, 2018).
Biological and Medicinal Research
- In the field of biomedical research, Meyers et al. (2009) described the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its potential as a starting point for novel compounds in chemical space, complementary to piperidine ring systems (Meyers et al., 2009).
- Sydnes et al. (2006) synthesized trifluoromethyl-β-amino alcohol as part of their work on SARS-CoV protease inhibitors. This work demonstrates the application of such compounds in the development of antiviral drugs (Sydnes et al., 2006).
Applications in Material Science
- Wang, Chen, Yeh, and Chen (2006) developed an azetidine-containing compound, 3-azetidinyl propanol, and incorporated it into a polyurethane prepolymer for self-curing aqueous-based polyurethane dispersions. This showcases the utility of azetidine derivatives in advanced material science applications (Wang, Chen, Yeh, & Chen, 2006).
Propriétés
IUPAC Name |
tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-7(2,3)16-6(15)14-4-8(13,5-14)9(10,11)12/h4-5,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAKIPUXJZWAKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

